B1577143 Defensin-related cryptdin-26

Defensin-related cryptdin-26

Cat. No.: B1577143
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing α-Defensins as Host Defense Peptides

Defensins are a major family of small, cationic, and cysteine-rich host defense peptides that constitute a fundamental component of the innate immune system in vertebrates. frontiersin.orgnih.gov These peptides, typically 2-5 kDa in size, possess a characteristic β-sheet core structure stabilized by three intramolecular disulfide bonds. frontiersin.orgresearchgate.net This structural motif is crucial for their biological activity. nih.gov Mammalian defensins are broadly categorized into α, β, and θ subfamilies based on their disulfide bond topology and sites of expression. nih.gov

α-defensins are prominently produced by neutrophils and the epithelial cells of the small intestine, specifically Paneth cells. frontiersin.orgencyclopedia.pub They exhibit broad-spectrum antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and enveloped viruses. frontiersin.orgphysiology.orgacademie-sciences.fr Their mechanism of action often involves electrostatic interaction with the negatively charged microbial membranes, leading to membrane disruption and cell lysis. encyclopedia.pubphysiology.org Beyond direct microbicidal effects, defensins also function as immunomodulatory molecules, capable of influencing adaptive immune responses. nih.gov

Discovery and Initial Characterization of Murine Cryptdins

Murine α-defensins, specifically those produced by Paneth cells in the small intestine, are known as cryptdins. colostate.eduwikipedia.org The initial discovery and characterization of these peptides revealed them as key effectors of innate immunity in the gut. oup.com Early studies purified and sequenced the first six isoforms, cryptdins 1-6, from the mouse small intestine, all of which demonstrated antimicrobial activity against various bacteria. oup.com

These peptides are synthesized as inactive precursors, called procryptdins, which are stored in the apical granules of Paneth cells. nih.govresearchgate.net Upon stimulation by bacteria, bacterial antigens, or other signals, these granules are secreted into the crypt lumen. colostate.eduresearchgate.net The activation of procryptdins to their mature, microbicidal form is carried out by the enzyme matrix metalloproteinase 7 (MMP-7), also known as matrilysin. nih.govacademie-sciences.fr This proteolytic processing is essential for their function, as mice lacking MMP-7 accumulate inactive procryptdins and are more susceptible to certain enteric infections. nih.gov

Classification and Isoform Diversity of Defensin-related Cryptdins

The murine cryptdin gene family is remarkably diverse, with sequencing of cDNAs from mouse small intestine revealing the existence of at least 16 different mRNAs, making it one of the largest known defensin families. nih.gov This diversity is thought to contribute to a broad-spectrum enteric defense system. nih.gov

Based on sequence variability, the numerous cryptdin isoforms can be grouped into three main subclasses: Crp1-like, Crp4, and Crp5. nih.govasm.org

Crp1-like: This is the largest and most homogenous subclass, comprising isoforms such as Crp1, Crp2, Crp3, and Crp6 through Crp17. nih.gov These peptides share a high degree of sequence similarity. nih.gov

Crp4: This subclass is represented by cryptdin-4, which is noted for its potent bactericidal activity, often exceeding that of other isoforms against certain bacteria like E. coli. oup.comuniprot.org

Crp5: This subclass contains cryptdin-5. nih.gov

The table below summarizes the key subclasses of the cryptdin family.

SubclassNotable CharacteristicsExample Isoforms
Crp1-likeLargest group with high sequence similarity. nih.govCrp1, Crp2, Crp3, Crp6-Crp17 nih.gov
Crp4Known for particularly potent bactericidal activity against specific pathogens. oup.comuniprot.orgCrp4 nih.gov
Crp5A distinct subclass based on sequence variability. nih.govCrp5 nih.gov

Defensin-related cryptdin-26 (also known as Alpha-defensin 26 or Defcr26) is classified within the extensive cryptdin family. uniprot.orgmousemine.org It belongs to the Defcr1 subgroup, which is part of the larger Crp1-like subclass, indicating a high degree of homology with other members of this group. physiology.org Like other cryptdins, it is encoded by a gene on mouse chromosome 8. uniprot.orgwikigenes.org While its precise functional distinctions are a subject of ongoing research, its classification within the Crp1-like group suggests it contributes to the collective antimicrobial shield provided by this diverse family of peptides. physiology.org Its protein existence is inferred from homology, and it is predicted to have microbicidal activities. uniprot.org

Biological Significance in Enteric Immunity

Cryptdins, including Crp-26, are central to the innate immune defense of the small intestine. nih.govnih.gov Secreted by Paneth cells located at the base of the crypts of Lieberkühn, they play a crucial role in protecting the vital intestinal stem cells housed there. colostate.eduwikipedia.org

Properties

bioactivity

Antimicrobial

sequence

LRDLGCYCRKRGCTRRERINGTCRKGHLMYTLCCL

Origin of Product

United States

Biosynthesis and Post-translational Modification of Defensin-related Cryptdins

Precursor Synthesis and Prepropeptide Processing

All α-defensins are initially synthesized as inactive prepropeptides. nih.govphysiology.org This precursor molecule is composed of three distinct domains: an N-terminal signal sequence of about 20 amino acids, an anionic prosegment of 40-50 amino acids, and the C-terminal cationic mature peptide, which for Defcr26 is predicted to be 35 amino acids long. nih.govphysiology.orguniprot.org The signal peptide guides the nascent polypeptide into the endoplasmic reticulum, after which it is cleaved, leaving the propeptide (procryptdin). The UniProt database provides a predicted structure for the Defcr26 precursor, identifying a signal peptide (residues 1-19), a propeptide (residues 20-58), and the mature peptide (residues 59-93). uniprot.org

The conversion of inactive procryptdins into their biologically active, bactericidal forms is critically dependent on the proteolytic activity of Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin. uq.edu.aunih.gov In mice, MMP-7 is expressed by Paneth cells and co-packaged with procryptdins into secretory granules. nih.gov Disruption of the MMP-7 gene leads to an accumulation of inactive procryptdins and impairs the host's innate immunity against oral bacterial infections. uq.edu.aunih.gov

MMP-7 cleaves the procryptdin at specific sites, a necessary step for activation. uq.edu.aunih.gov While the exact cleavage sites for every cryptdin isoform are not all detailed, studies on procryptdin-4 (pro-Crp4) have identified a consensus pattern. MMP-7 recognizes and cleaves multiple sites within the propeptide region, which ultimately liberates the mature defensin. nih.gov Research shows that the disulfide bonds of the mature cryptdin peptide confer essential protection against degradation by MMP-7 during this activation process. uq.edu.au Native, correctly folded Crp4 is resistant to MMP-7, whereas variants with disrupted disulfide bonds are degraded. uq.edu.au

Table 1: Identified MMP-7 Cleavage Sites in Mouse Procryptdins. This table details the specific cleavage sites recognized by MMP-7 within the pro-domain of cryptdin precursors, a process essential for their activation. Data is primarily based on studies of pro-Crp4 and serves as a model for the family.
Cleavage Site NameLocation in PrecursorAmino Acid Sequence at CutSignificance
Site 1 (Activating Site)Pro-segment / Mature Peptide JunctionSer58 ↓ Leu59Primary cleavage required for activation; releases the mature peptide. nih.gov
Site 2Upstream in Pro-segmentAla53 ↓ Leu54Secondary cleavage site within the propeptide. nih.gov
Site 3Mid-Pro-segmentSer43 ↓ Val/Ile44Contributes to the fragmentation of the inhibitory pro-segment. nih.govnih.gov

The propeptide segment of the procryptdin precursor serves a crucial inhibitory function. nih.gov Most α-defensin precursors have an electronegative (anionic) pro-region that balances the electropositive (cationic) charge of the mature defensin peptide. physiology.orgplos.org This charge neutralization within the precursor molecule is thought to be a mechanism to prevent autocytotoxicity to the host's own cells before the defensin is secreted. nih.gov

The propeptide effectively masks the bactericidal activity of the defensin domain. nih.govnih.gov Studies on pro-Crp4 have shown that its pro-region contains clusters of acidic amino acids (Aspartic acid, Glutamic acid) that are primarily responsible for this inhibition. nih.gov The removal and fragmentation of this pro-segment by MMP-7 is therefore the key event that unmasks the cationic properties of the mature defensin, allowing it to disrupt bacterial membranes. nih.govnih.gov The liberated pro-segments can even inhibit the function of mature defensins in trans (when present as separate molecules), suggesting a role in modulating activity within the crypt lumen immediately after secretion. nih.gov

Intracellular Trafficking and Granule Packaging in Paneth Cells

Following synthesis in the rough endoplasmic reticulum and processing through the Golgi apparatus, Defensin-related cryptdins are sorted and packaged into large, dense-core secretory granules. nih.govfrontiersin.org These granules are a defining morphological characteristic of Paneth cells and are concentrated at the apical pole of the cell, poised for secretion into the intestinal crypt lumen. nih.govfrontiersin.org

Immunostaining has confirmed that both the precursor prosegments and the mature cryptdin peptides are co-localized within these granules. uniprot.org This indicates that the final MMP-7-mediated activation of procryptdins occurs intracellularly, within the secretory granules, before their release. nih.govasm.org The extensive endoplasmic reticulum and Golgi network in Paneth cells supports the high rate of protein synthesis required to produce and package the large quantities of antimicrobial peptides stored in these granules. d-nb.info

Mechanisms of Secretion from Paneth Cells

The release of Defensin-related cryptdin-26 and other antimicrobial molecules from Paneth cells occurs via the exocytosis of their apical granules, a process known as degranulation. nih.govfrontiersin.org This secretion is not merely constitutive but is actively triggered by a variety of stimuli present in the intestinal environment. nih.govnih.gov The release of granule contents into the crypt lumen provides a high local concentration of antimicrobial peptides, forming a chemical barrier that protects the nearby intestinal stem cells and the crypt itself.

Paneth cells can sense microbes through pattern recognition receptors, such as Toll-like receptors, which triggers the degranulation process. nih.gov Known stimuli include whole bacteria (both Gram-positive and Gram-negative), bacterial antigens like lipopolysaccharide (LPS), and cholinergic agonists. nih.govnih.gov Additionally, certain immune cytokines, such as Interferon-gamma (IFN-γ), can induce rapid and complete Paneth cell degranulation, which may be coupled to the extrusion and death of the cell itself. frontiersin.org

Q & A

Basic Research Questions

Q. What experimental models are optimal for assessing the antimicrobial efficacy of Crp26 in vitro?

  • Methodological Answer : Use standardized bacterial cultures (e.g., E. coli, Salmonella) in broth microdilution assays to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., LL-37) and negative controls (buffer-only) to validate results. Triplicate independent experiments with statistical analysis (e.g., ANOVA) ensure reliability .

Q. How should researchers approach the structural characterization of Crp26 using biophysical techniques?

  • Methodological Answer : Employ circular dichroism (CD) spectroscopy to analyze secondary structure under varying pH conditions. Pair with nuclear magnetic resonance (NMR) spectroscopy for dynamic structural insights. Validate findings with X-ray crystallography, ensuring proper protein purification and crystallization protocols .

Q. What methods are recommended to quantify Crp26 expression in intestinal tissue samples?

  • Methodological Answer : Use qRT-PCR for mRNA quantification and immunohistochemistry (IHC) for protein localization. Normalize data to housekeeping genes (e.g., GAPDH) and validate antibody specificity using knockout models. Include blinded analysis to reduce observer bias .

Advanced Research Questions

Q. What analytical frameworks address discrepancies in reported Crp26 expression levels across disease models?

  • Methodological Answer : Conduct systematic reviews with meta-analysis to identify methodological heterogeneity (e.g., sample preparation, normalization). Follow with targeted in vivo studies using CRISPR/Cas9 knock-in models with standardized reporters (e.g., luciferase-tagged Crp26) to control for technical variability .

Q. How can interdisciplinary approaches elucidate Crp26's dual role in microbial defense and immune modulation?

  • Methodological Answer : Integrate RNA-seq data from Crp26-treated immune cells with network analysis (e.g., STRING DB) to map signaling pathways. Validate predictions using gene knockout models (e.g., TLR4⁻/⁻) and functional assays (e.g., cytokine ELISAs). Collaborate with computational biologists to develop predictive interaction models .

Q. What protocols ensure data integrity in high-throughput screening for Crp26's therapeutic potential?

  • Methodological Answer : Implement blinded analysis, randomization of sample processing, and automated pipelines with version control (e.g., GitHub). Validate hits via orthogonal assays (e.g., surface plasmon resonance for binding affinity) and cross-check with published datasets to minimize false positives .

Q. How can computational modeling predict Crp26's interaction with microbial membranes?

  • Methodological Answer : Apply molecular dynamics simulations (e.g., GROMACS) parameterized with NMR-derived structural data. Validate predictions using biophysical assays like lipid vesicle leakage or fluorescence-based membrane depolarization. Compare results with homologous defensins (e.g., α-defensin-5) to identify conserved motifs .

Q. What strategies resolve contradictions in Crp26's role in inflammatory bowel disease (IBD)?

  • Methodological Answer : Standardize IBD models (e.g., DSS-induced colitis) while controlling for microbiota variations via gnotobiotic mice. Use multi-omics approaches (metagenomics, metabolomics) to correlate Crp26 activity with microbial shifts. Transparently report methods and share raw data via repositories like Zenodo .

Methodological Considerations

  • Data Sharing & Reproducibility : Adopt open science practices (e.g., pre-registration, raw data deposition in Figshare) and use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical Compliance : Encrypt identifiable data (e.g., AES-256) and restrict access to authorized personnel. Obtain informed consent for human-derived samples, detailing data usage scope .
  • Experimental Rigor : Include attention-check questions in surveys (e.g., "Select 'Strongly Agree' to confirm attention") and use redundancy in assays (e.g., MIC + time-kill curves) .

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